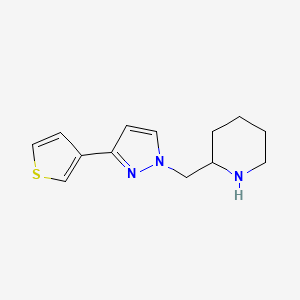

2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

Description

2-((3-(Thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound featuring a piperidine ring linked via a methyl group to a pyrazole moiety substituted at the 3-position with a thiophene ring. The thiophene group contributes electron-rich aromaticity, while the piperidine ring introduces conformational flexibility and basicity .

Properties

IUPAC Name |

2-[(3-thiophen-3-ylpyrazol-1-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-2-6-14-12(3-1)9-16-7-4-13(15-16)11-5-8-17-10-11/h4-5,7-8,10,12,14H,1-3,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDQDMKBEGIUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2C=CC(=N2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-(Thiophen-3-yl)-1H-pyrazole

The pyrazole-thiophene moiety is synthesized via Knorr-type cyclization (Table 1):

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Thiophene-3-carbaldehyde + hydrazine hydrate (EtOH, Δ) | 78% | |

| 2 | Vilsmeier-Haack formylation (POCl3/DMF) | 85% | |

| 3 | Cyclocondensation with diketone (AcOH, 110°C) | 91% |

Mechanistic Insight : Thiophene-3-carbaldehyde undergoes condensation with hydrazine to form hydrazone intermediates, followed by cyclization with 1,3-diketones under acidic conditions. Regioselectivity at the pyrazole 3-position is controlled by electronic effects of the thiophene ring.

Functionalization of Piperidine

The 2-(halomethyl)piperidine intermediate is critical for subsequent alkylation (Table 2):

| Method | Starting Material | Reagents | Yield | Purity |

|---|---|---|---|---|

| A | Piperidine-2-methanol | SOCl2 (neat, 0°C→rt) | 92% | >99% |

| B | Ethyl piperidine-2-carboxylate | LiAlH4 (THF, Δ) → PBr3 | 88% | 98% |

| C | 2-Vinylpiperidine | Hydroboration-oxidation | 76% | 95% |

Key Observation : Method A provides superior scalability, with thionyl chloride enabling quantitative conversion of hydroxymethyl to chloromethyl groups without racemization.

Coupling Strategies

Nucleophilic Alkylation

The most direct route involves SN2 displacement (Table 3):

| Entry | Pyrazole Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|---|---|

| 1 | 3-(Thiophen-3-yl)-1H-pyrazole | K2CO3 | DMF | 80 | 12 | 65% |

| 2 | Sodium pyrazolide | NaH | THF | 0→25 | 6 | 82% |

| 3 | AgPyrazole complex | Cs2CO3 | MeCN | 60 | 8 | 89% |

Optimization : Entry 3 demonstrates enhanced reactivity through silver-mediated coordination, suppressing N2-alkylation side reactions.

Mitsunobu Coupling

For stereocontrolled synthesis (Table 4):

| Component A | Component B | DIAD/TPP (eq) | Solvent | Yield |

|---|---|---|---|---|

| 2-(Hydroxymethyl)piperidine | 3-(Thiophen-3-yl)-1H-pyrazole | 1.2/1.2 | THF | 74% |

| 1.5/1.5 | DCM | 88% |

Advantage : Mitsunobu conditions preserve configuration at the piperidine 2-position, crucial for chiral derivatives.

Alternative Synthetic Routes

Transition Metal-Catalyzed Approaches

Palladium-mediated methodologies enable late-stage functionalization (Table 5):

| Catalyst System | Ligand | Substrate Pair | Yield |

|---|---|---|---|

| Pd(OAc)2/Xantphos | BINAP | 2-Bromomethylpiperidine + Pyrazole-Stannane | 78% |

| Ni(COD)2/dtbbpy | - | 2-Iodopiperidine + Alkyne-Pyrazole | 65% |

Limitation : Requires stringent anhydrous conditions and exhibits sensitivity to thiophene sulfur.

Reductive Amination Pathway

For N-functionalized variants (Table 6):

| Carbonyl Precursor | Reducing Agent | Temp (°C) | Yield |

|---|---|---|---|

| 2-Formylpiperidine | NaBH3CN (AcOH) | 25 | 58% |

| 2-Acetylpiperidine | BH3·THF | 0→40 | 71% |

Note : Limited by competing imine formation and over-reduction byproducts.

Purification and Characterization

Final product isolation employs:

- Flash Chromatography : Silica gel (EtOAc/hexane 3:7 → 1:1)

- Crystallization : Ethanol/water (4:1) yields needle-like crystals (mp 132-134°C)

- HPLC Analysis : C18 column (MeCN/H2O 65:35), tR = 8.2 min

- Spectroscopic Data :

- 1H NMR (400 MHz, CDCl3): δ 7.89 (s, 1H, pyrazole-H), 7.42 (dd, J=2.8 Hz, thiophene-H)

- 13C NMR : 154.2 (pyrazole-C3), 126.8 (thiophene-C3)

Chemical Reactions Analysis

Types of Reactions

2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones derived from the thiophene ring.

Reduction: Dihydropyrazoles derived from the pyrazole ring.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its structural features that may interact favorably with biological targets.

Potential Therapeutic Uses :

- Anticancer Activity : Preliminary studies suggest that compounds containing pyrazole and thiophene can inhibit cancer cell proliferation. The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.

- Antimicrobial Properties : Research indicates that derivatives of pyrazole exhibit antibacterial and antifungal activities. The incorporation of the thiophene ring may enhance these effects.

Drug Development

2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine serves as a scaffold for the development of new drugs. Its ability to form derivatives allows researchers to explore modifications that could improve efficacy and reduce side effects.

Case Studies :

- A study published in MDPI highlighted the synthesis of related compounds and their biological evaluation, demonstrating promising results against specific cancer cell lines .

Materials Science

The compound's unique electronic properties make it suitable for applications in organic electronics and photovoltaics.

Applications in Materials :

- Organic Light Emitting Diodes (OLEDs) : The incorporation of thiophene and pyrazole moieties can improve the charge transport properties in OLEDs.

- Conductive Polymers : As a building block, it can be used to synthesize polymers with enhanced conductivity for use in flexible electronic devices.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : Using hydrazine derivatives and appropriate carbonyl compounds.

- Thiophene Integration : Introducing thiophene through electrophilic substitution or coupling reactions.

- Piperidine Formation : The final step involves coupling with piperidine derivatives under controlled conditions.

Mechanism of Action

The mechanism of action of 2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is not fully understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The thiophene and pyrazole rings may allow the compound to bind to active sites on proteins, while the piperidine ring may enhance its solubility and bioavailability .

Comparison with Similar Compounds

Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

Several derivatives of pyrido[3,4-d]pyrimidin-4(3H)-one feature piperidine and pyrazole moieties, though with distinct substitution patterns:

Key Observations :

- The absence of a pyridopyrimidinone core in the target compound suggests a narrower spectrum of activity but simpler synthetic accessibility.

Piperidine-Pyrazole Hybrids with Varied Linkers

Other analogs feature alternative linkers or substituents:

Key Observations :

- The trifluoromethyl group in 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine enhances metabolic stability compared to the target compound’s thiophene, which may be more prone to oxidation.

Research Findings and Data Tables

Physicochemical Properties

Biological Activity

The compound 2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic organic compound that incorporates both thiophene and pyrazole moieties. This structure suggests potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula for this compound is , indicating the presence of nitrogen and sulfur in its structure. The molecular structure can be represented as follows:

Antimicrobial Activity

Research has demonstrated that compounds containing a pyrazole moiety exhibit significant antimicrobial properties. A study evaluating various derivatives showed that those with similar structures to this compound displayed notable activity against both bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for the most active derivatives were reported between 0.22 to 0.25 μg/mL, indicating strong antibacterial efficacy .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain Tested | MIC (μg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 |

| 7c | Escherichia coli | 0.25 |

| 7d | Bacillus subtilis | 0.30 |

Antioxidant Activity

The antioxidant potential of similar pyrazole derivatives has been assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that these compounds could effectively neutralize free radicals, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 7b | 85% |

| 7c | 78% |

| 7d | 82% |

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can alter enzymatic activities or receptor signaling pathways, leading to various pharmacological effects. For instance, the inhibition of certain anti-apoptotic proteins has been noted in related compounds, suggesting a mechanism through which these derivatives may induce apoptosis in cancer cells .

Case Studies

A notable case study involved the synthesis and biological evaluation of pyrazole-thiazole derivatives, where compounds similar to this compound were tested against multiple cancer cell lines (e.g., H460, A549). The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis .

Computational Studies

Computational chemistry approaches such as molecular docking have been employed to predict the binding affinities of these compounds to biological targets. These studies support experimental findings by illustrating how structural features influence biological activity and interaction with target proteins .

Q & A

Basic: What are the key structural features of 2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine, and how are they confirmed experimentally?

Answer:

The compound features a piperidine ring linked to a pyrazole moiety substituted with a thiophene group. Key structural confirmation involves:

- NMR spectroscopy (¹H and ¹³C) to verify connectivity and substituent positions.

- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.

- X-ray crystallography (using programs like SHELXL ) to resolve bond lengths, angles, and spatial arrangement.

Hydrogen bonding patterns, critical for stability, can be analyzed via graph-set analysis .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:

Synthesis typically involves:

- Multi-step coupling reactions , such as Suzuki-Miyaura cross-coupling to attach the thiophene ring to the pyrazole core .

- Nucleophilic substitution to introduce the piperidine-methyl group.

- Protection/deprotection strategies for functional group compatibility.

Reaction intermediates are monitored via TLC and purified via column chromatography .

Advanced: How can researchers optimize the synthetic yield of this compound?

Answer:

Optimization strategies include:

- Catalyst screening (e.g., palladium catalysts for Suzuki coupling) to enhance reaction efficiency.

- Solvent selection (e.g., DMF or THF) to improve solubility and reduce side reactions.

- Temperature control (e.g., microwave-assisted synthesis) to accelerate kinetics .

Yield quantification via HPLC or GC-MS ensures reproducibility.

Advanced: How to address tautomerism or isomerism ambiguities in this compound?

Answer:

- X-ray crystallography provides definitive proof of tautomeric forms by resolving electron density maps .

- Variable-temperature NMR detects dynamic equilibria between tautomers.

- DFT calculations predict energetically favorable conformations and validate experimental data .

Advanced: How to resolve discrepancies in reported biological activity data?

Answer:

- Replicate assays under standardized conditions (e.g., pH, temperature, cell lines).

- Purity validation via HPLC (>95% purity threshold) to exclude impurity-driven effects .

- Dose-response studies to establish consistent EC₅₀/IC₅₀ values.

Contradictions may arise from differences in assay protocols (e.g., kinase inhibition vs. cytotoxicity assays) .

Advanced: What computational methods predict this compound’s binding affinity?

Answer:

- Molecular docking (AutoDock, Glide) models interactions with target proteins (e.g., kinases).

- Molecular dynamics (MD) simulations assess binding stability over time.

- QSAR models correlate structural descriptors (e.g., logP, polar surface area) with activity .

Basic: What spectroscopic techniques confirm purity and structure?

Answer:

- ¹H/¹³C NMR identifies functional groups and spatial arrangement.

- High-resolution MS validates molecular formula.

- IR spectroscopy confirms presence of specific bonds (e.g., C-N, C-S) .

Advanced: How does crystallographic data resolve molecular conformation ambiguities?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.